

# Upstream vs. Downstream Complement Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the mechanisms, efficacy, and experimental evaluation of C3 and C5 inhibitors in complement-mediated diseases.

The complement system, a cornerstone of innate immunity, is a tightly regulated cascade of proteins crucial for host defense. However, its dysregulation can drive the pathology of numerous inflammatory and autoimmune diseases. Therapeutic intervention in this pathway has led to the development of complement inhibitors, primarily targeting either the central component C3 or the terminal component C5. This guide provides a comprehensive comparison of upstream (C3) versus downstream (C5) complement inhibition, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, a summary of comparative clinical data, and relevant experimental protocols.

# The Complement Cascade: A Tale of Two Targets

The complement system is activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, a pivotal event that initiates the downstream effector functions. This cleavage is mediated by enzymes called C3 convertases. The resulting C3b fragment plays a crucial role in opsonization and amplification of the complement response, while the C3a fragment is an inflammatory mediator.

C3b then participates in the formation of C5 convertases, which cleave C5 into the potent anaphylatoxin C5a and the C5b fragment.[1][2][3][4] C5a is a powerful chemoattractant for inflammatory cells, while C5b initiates the assembly of the membrane attack complex (MAC), a pore-forming structure that can lead to cell lysis.[5]



Upstream inhibition at the C3 level offers a broad blockade of complement activation, preventing the generation of all downstream effector molecules, including C3a, C3b, C5a, and the MAC.[6][7][8] In contrast, downstream inhibition at the C5 level specifically targets the terminal pathway, preventing the formation of C5a and the MAC, but leaving the upstream functions of C3 intact.[9][10][11][12][13]



Click to download full resolution via product page

**Figure 1:** Simplified diagram of the complement cascade highlighting the central roles of C3 and C5.

# Mechanisms of Action: C3 vs. C5 Inhibitors C3 Inhibition: A Comprehensive Blockade

C3 inhibitors, such as pegcetacoplan, act at the central hub of the complement cascade.[6][14] [15] By binding to C3 and its active fragment C3b, they prevent the cleavage of C3 by C3 convertases.[6][7][8] This upstream blockade has several key consequences:

Prevention of Opsonization: It inhibits the deposition of C3b on cell surfaces, thereby
preventing opsonization and subsequent phagocytosis by immune cells. This is particularly
relevant in conditions like Paroxysmal Nocturnal Hemoglobinuria (PNH), where extravascular
hemolysis is driven by C3b-mediated clearance of red blood cells.[7]



- Inhibition of Anaphylatoxin Production: It blocks the generation of the pro-inflammatory molecules C3a and C5a.
- Abolition of MAC Formation: By preventing the formation of C5 convertase, it completely abrogates the assembly of the MAC.[6]



Click to download full resolution via product page

**Figure 2:** Mechanism of action of a C3 inhibitor, preventing downstream complement activation.

## **C5 Inhibition: A Targeted Downstream Approach**

C5 inhibitors, including the monoclonal antibodies eculizumab and ravulizumab, and the small molecule avacincaptad pegol, act at the terminal end of the complement cascade.[9][11][12] [13][16] Their mechanism involves binding to C5, thereby preventing its cleavage by C5 convertase. This targeted inhibition results in:

- Prevention of C5a and MAC Formation: It blocks the generation of the potent inflammatory mediator C5a and the lytic MAC.[11][12]
- Preservation of Upstream Functions: The activities of C3a and C3b remain intact. This can be a double-edged sword; while C3b-mediated opsonization for pathogen clearance is preserved, it can also lead to extravascular hemolysis in PNH as red blood cells become coated with C3b.





Click to download full resolution via product page

**Figure 3:** Mechanism of action of a C5 inhibitor, specifically blocking the terminal complement pathway.

# **Comparative Efficacy: Clinical Trial Data**

The choice between C3 and C5 inhibition is often disease-specific and depends on the underlying pathophysiology. Below is a summary of comparative data from key clinical trials in Paroxysmal Nocturnal Hemoglobinuria (PNH) and Geographic Atrophy (GA).

## Paroxysmal Nocturnal Hemoglobinuria (PNH)

PNH is a rare blood disorder characterized by complement-mediated destruction of red blood cells. While C5 inhibitors have been the standard of care, C3 inhibitors have emerged as a potent alternative, particularly in patients with an incomplete response to C5 inhibition due to extravascular hemolysis.



| Endpoint                                  | C3 Inhibitor<br>(Pegcetacoplan) | C5 Inhibitor<br>(Eculizumab/Ravuli<br>zumab) | Study<br>(Comparison)                             |
|-------------------------------------------|---------------------------------|----------------------------------------------|---------------------------------------------------|
| Hemoglobin Level                          | Superior improvement            | Less improvement                             | PEGASUS (Head-to-<br>head vs. Eculizumab)<br>[17] |
| Transfusion<br>Avoidance                  | Higher percentage of patients   | Lower percentage of patients                 | PEGASUS[17], MAIC vs. Ravulizumab[18]             |
| Lactate Dehydrogenase (LDH) Levels        | Significant reduction           | Significant reduction                        | PRINCE (vs. supportive care)[17]                  |
| Breakthrough<br>Hemolysis                 | Reduced incidence               | Higher incidence                             | MAIC vs.<br>Ravulizumab[18]                       |
| Fatigue Improvement (FACIT-Fatigue Score) | Greater improvement             | Less improvement                             | MAIC vs.<br>Ravulizumab[18]                       |

MAIC: Matching-Adjusted Indirect Comparison

# **Geographic Atrophy (GA)**

GA is an advanced form of age-related macular degeneration leading to progressive vision loss. The complement cascade is implicated in the pathogenesis of GA.



| Endpoint                                       | C3 Inhibitor<br>(Pegcetacoplan)                     | C5 Inhibitor<br>(Avacincaptad<br>Pegol) | Study<br>(Comparison)                                                            |
|------------------------------------------------|-----------------------------------------------------|-----------------------------------------|----------------------------------------------------------------------------------|
| Reduction in GA<br>Lesion Growth (vs.<br>Sham) | ~16-22% reduction at 24 months                      | ~28-30% reduction at<br>18 months       | OAKS & DERBY (Pegcetacoplan)[19] [20], GATHER1 (Avacincaptad Pegol) [16][21][22] |
| Dosing Frequency                               | Monthly or every other month intravitreal injection | Monthly intravitreal injection          | OAKS & DERBY[20]<br>[23], GATHER1[21]                                            |

# **Experimental Protocols**

Assessing the efficacy of complement inhibitors requires robust and standardized experimental protocols. Below are outlines of key assays used in the research and development of these therapies.

# **Total Hemolytic Complement (CH50) Assay**

The CH50 assay is a functional screen for the classical complement pathway. It measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells. A reduced CH50 level can indicate consumption or deficiency of complement components.

Principle: Serial dilutions of test serum are incubated with antibody-coated sheep erythrocytes. The amount of hemolysis is quantified by measuring the absorbance of released hemoglobin. The CH50 unit is the reciprocal of the dilution that causes 50% hemolysis.

#### **Brief Protocol:**

- Prepare serial dilutions of the test serum in a suitable buffer (e.g., Veronal buffered saline).
- Add a standardized suspension of antibody-sensitized sheep red blood cells to each dilution.
- Incubate at 37°C for a defined period (e.g., 30-60 minutes).







- Centrifuge to pellet unlysed cells.
- Transfer the supernatant to a new plate and measure the absorbance at a wavelength appropriate for hemoglobin (e.g., 415 nm or 540 nm).
- Calculate the percentage of hemolysis for each dilution relative to a total lysis control.
- Determine the serum dilution that results in 50% hemolysis.





Click to download full resolution via product page

Figure 4: A simplified workflow for a CH50 hemolytic assay.



## **Quantification of Complement Fragments**

Measuring the levels of specific complement fragments, such as C3a, C5a, and the soluble membrane attack complex (sC5b-9), can provide a more direct assessment of complement activation and the pharmacodynamic effects of inhibitors.

Principle: Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose. These assays utilize specific antibodies to capture and detect the complement fragments of interest in plasma or serum samples.

#### **Brief Protocol:**

- Coat a microplate with a capture antibody specific for the target complement fragment (e.g., anti-C3a).
- Block non-specific binding sites.
- Add diluted plasma or serum samples and standards to the wells and incubate.
- Wash the plate to remove unbound components.
- Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Wash the plate again.
- Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
- Measure the signal using a plate reader.
- Quantify the concentration of the complement fragment by comparing the sample signal to a standard curve.

## Conclusion

The choice between upstream C3 and downstream C5 inhibition represents a critical decision in the development of therapies for complement-mediated diseases. C3 inhibition offers a broad and powerful blockade of the entire complement cascade, proving highly effective in



diseases with both intravascular and extravascular hemolysis like PNH. C5 inhibition provides a more targeted approach, effectively preventing the formation of the pro-inflammatory C5a and the lytic MAC, which is beneficial in conditions where these terminal effectors are the primary drivers of pathology.

The selection of an appropriate inhibitor will depend on the specific disease, the relative contributions of different complement pathways to its pathogenesis, and the desired therapeutic outcome. As our understanding of the complement system continues to evolve, so too will the strategies for its therapeutic modulation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the field of complement-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. C5-convertase Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Structure and function of complement C5 convertase enzymes PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement system Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | gMG [ultomirishcp.com]
- 10. Mechanism of Action | ULTOMIRIS® (ravulizumab-cwvz) | NMOSD [ultomirishcp.com]
- 11. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]







- 13. Table 3, Key Characteristics of Ravulizumab and Eculizumab Ravulizumab (Ultomiris) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 17. mdpi.com [mdpi.com]
- 18. Apellis to Present New Data Supporting the Efficacy and Safety of Pegcetacoplan in PNH at the American Society of Hematology Annual Meeting Apellis Pharmaceuticals, Inc. [investors.apellis.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. aao.org [aao.org]
- 23. Pegcetacoplan Treatment and Consensus Features of Geographic Atrophy Over 24 Months - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Upstream vs. Downstream Complement Inhibition: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549462#comparing-upstream-c3-vs-downstream-c5-complement-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com